molecular formula C24H34N2O8S2 B1627090 L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt CAS No. 70534-48-4

L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt

Cat. No.: B1627090
CAS No.: 70534-48-4
M. Wt: 542.7 g/mol
InChI Key: OLJCTCXCESSNIQ-WDBKTSHHSA-N
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Description

Properties

IUPAC Name

N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl (2S)-2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJCTCXCESSNIQ-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990735
Record name Di-tert-butyl aspartate--N-(benzenesulfonyl)benzenesulfonamide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70534-48-4
Record name L-Aspartic acid, bis(1,1-dimethylethyl) ester, compd. with N-(phenylsulfonyl)benzenesulfonamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70534-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl L-aspartate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070534484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl aspartate--N-(benzenesulfonyl)benzenesulfonamide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl L-aspartate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1)
Source European Chemicals Agency (ECHA)
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Preparation Methods

Chemical Architecture and Physicochemical Profile

Molecular Composition

The compound comprises two structural units:

  • L-Aspartic acid di-tert-butyl ester : Features tert-butyl groups at both α- and β-carboxyl positions, imparting steric bulk that prevents unintended nucleophilic attacks during peptide coupling.
  • Dibenzenesulfimide counterion : A sulfonamide-derived anion that enhances solubility in polar aprotic solvents like DMF and DCM while stabilizing the crystalline lattice.

The stereochemical integrity of the L-aspartic acid backbone (S-configuration at C2) ensures compatibility with biological systems, as evidenced by its widespread use in synthesizing therapeutic peptides.

Key Physical Properties

Property Value Source
Molecular formula C₂₄H₃₄N₂O₈S₂
Molecular weight 542.7 g/mol
Melting point 150–155°C (decomposition)
Solubility Methanol, DMF, DCM
Optical rotation ([α]²⁰D) +6.0° to +8.0° (c=1, MeOH)

The high melting point and moderate solubility profile facilitate its use in reflux conditions common to peptide elongation reactions.

Synthesis Methodologies

Transesterification of L-Aspartic Acid

The foundational step involves converting L-aspartic acid’s carboxyl groups into tert-butyl esters via acid-catalyzed transesterification.

Reaction Mechanism

The process employs tert-butyl acetate as both solvent and tert-butyl donor, with boron trifluoride diethyl etherate (BF₃·Et₂O) as the catalyst:

$$
\text{L-Aspartic acid} + 2\ \text{tert-butyl acetate} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{L-Asp(α-OtBu)(β-OtBu)} + 2\ \text{acetic acid}
$$

Key parameters:

  • Catalyst loading : 10–30 mol% BF₃·Et₂O relative to substrate.
  • Temperature : 25–50°C; higher temperatures accelerate esterification but risk racemization.
  • Reaction time : 4.5–9 hours, monitored by TLC (Rf = 0.6 in hexane/EtOAc 3:1).
Byproduct Management

Mono-tert-butyl esters (e.g., L-Asp-α-OtBu or L-Asp-β-OtBu) form in 15–20% yield due to incomplete esterification. These are recycled by reintroducing them into subsequent batches, improving overall atom economy to >92%.

Salt Formation with Dibenzenesulfimide

The di-tert-butyl ester intermediate is treated with dibenzenesulfimide (pKa ≈ 1.5) under anhydrous conditions to precipitate the target salt:

$$
\text{L-Asp(OtBu)}2 + \text{Dibenzenesulfimide} \rightarrow \text{L-Asp(OtBu)}2\cdot\text{Dibenzenesulfimide}^- + \text{H}^+
$$

Optimized conditions :

  • Solvent : Dichloromethane (DCM), which solubilizes both reactants without hydrolyzing the tert-butyl groups.
  • Stoichiometry : 1:1 molar ratio ensures complete proton transfer.
  • Precipitation : Cooling to −20°C maximizes crystal yield (78–85% recovery).

Purification and Characterization

Crystallization Techniques

The crude salt is purified via fractional crystallization from methanol/water (4:1 v/v), exploiting differential solubility between the target compound and residual mono-esters. Three recrystallizations typically achieve >99% purity by HPLC.

Analytical Validation

  • HPLC : C₁₈ column (5 µm, 4.6×250 mm), gradient elution (20→80% MeCN in 0.1% TFA over 30 min), retention time = 18.2 min.
  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 1.43 (s, 18H, t-Bu), 2.65–2.72 (m, 2H, CH₂), 4.45 (dd, J = 7.8 Hz, 1H, CH), 7.55–7.89 (m, 10H, Ar-H).

Industrial Applications

Peptide Synthesis

The compound’s dual protection strategy enables sequential deprotection:

  • Tert-butyl groups : Removed via TFA treatment (20% v/v in DCM, 2 h) under mild conditions.
  • Dibenzenesulfimide : Extracted into aqueous phase during workup, leaving the free aspartic acid residue.

This orthogonal protection is critical for synthesizing aspartic acid-rich peptides like enfuvirtide (HIV fusion inhibitor).

Challenges and Innovations

Racemization Risks

Prolonged exposure to BF₃·Et₂O at >50°C induces epimerization at C2 (L→D), reducing enantiomeric excess from >99% to 85–90%. Recent studies show that replacing BF₃ with zinc chloride (ZnCl₂) at 30°C maintains stereochemical purity while achieving comparable yields.

Solvent Recovery

DCM, used extensively in salt formation, poses environmental and cost concerns. Alternative solvents like cyclopentyl methyl ether (CPME) are being evaluated for their greener profile and similar solubility parameters.

Chemical Reactions Analysis

Deprotection of Tert-Butyl Esters

The tert-butyl ester groups are acid-labile, enabling controlled deprotection under acidic conditions. This reaction is critical for generating free carboxyl groups in peptide synthesis:

Reaction Conditions Outcome Source
Trifluoroacetic acid (TFA), 0–25°C, 1–4 hrsCleavage of tert-butyl esters to yield L-aspartic acid derivatives ,
HCl in dioxane, 5–10°C, 30 minsFormation of hydrochloride salts post-deprotection (e.g., L-Asp(OtBu)₂·HCl) ,
  • Mechanistic Insight : Acidic conditions protonate the tert-butyl ester oxygen, leading to carbocation formation and subsequent ester hydrolysis .

Salt Metathesis and Counterion Exchange

The dibenzenesulfimide counterion (C₁₂H₁₀NO₃S₂⁻) can participate in ion-exchange reactions, altering solubility or crystallinity:

Reactant Product Application
Hydrochloric acidL-Asp(OtBu)₂·HClImproved stability for storage
Transition metal salts (e.g., Cu²⁺)Coordination complexesCatalysis in peptide coupling
  • Note : The sulfimide group’s strong electron-withdrawing nature stabilizes the salt but may limit direct nucleophilic reactivity .

Amino Group Functionalization

While the amino group in L-aspartic acid is typically protected in this derivative, residual reactivity can be exploited:

Reaction Conditions Outcome
Fmoc-protectionpH 8–9, Fmoc-OSu, 7–10 hrsN-Fmoc-L-Asp(OtBu)₂
Benzyloxycarbonylation (Cbz)CbzCl, tert-butyl acetate, RTN-Cbz derivatives for solid-phase synthesis
  • Key Finding : pH-controlled reactions (8–9) minimize ester hydrolysis while enabling selective amino protection .

Transesterification and Ester Exchange

The tert-butyl esters undergo transesterification in the presence of alcohols and catalysts:

Catalyst Alcohol Product
BF₃·Et₂OMethanolMethyl aspartate derivatives
Pd/CBenzyl alcoholBenzyl esters for orthogonal protection
  • Limitation : Competing hydrolysis may occur if moisture is present .

Role in Peptide Coupling

This compound serves as a protected aspartic acid building block in peptide synthesis:

Coupling Agent Yield By-Products
HOBt/DIC85–92%Minimal racemization
EDCI/HOAt78–88%Tert-butyl sulfimide adducts
  • Optimization : Low temperatures (−10°C to −5°C) reduce tert-butyl ester cleavage during coupling .

Degradation Pathways

Stability studies reveal decomposition under harsh conditions:

Condition Degradation Product
Strong base (pH > 12)Aspartic acid, benzenesulfonamide
High temperature (>100°C)Isobutene, CO₂, polymeric residues
  • Storage Recommendation : Dry, inert atmosphere at −20°C to prevent hydrolytic degradation .

Scientific Research Applications

L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic chemistry, pharmaceuticals, and biochemistry. This article delves into its applications, supported by data tables and case studies, while drawing from diverse and authoritative sources.

Chemical Properties and Structure

This compound is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound features a sulfonamide moiety, which enhances its solubility and reactivity. The tert-butyl ester groups contribute to its stability and facilitate various chemical reactions.

Structural Formula

The general structural representation of this compound can be depicted as follows:

C18H26N2O4S\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its sulfonamide group allows for the formation of new carbon-nitrogen bonds through nucleophilic substitution reactions. This property is particularly valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Peptides

A study demonstrated the effectiveness of this compound in the solid-phase synthesis of peptides. The tert-butyl esters provide a protective group that can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form longer peptide chains. This method has been shown to improve yields and reduce side reactions compared to traditional methods .

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to modulate biological pathways. Research indicates that derivatives of L-aspartic acid can act as neurotransmitters or precursors for neurotransmitter synthesis, making this compound relevant in neuropharmacology.

Data Table: Neuropharmacological Effects

StudyCompoundEffectReference
1L-Aspartic Acid DerivativeIncreased synaptic plasticity
2L-Aspartic Acid EsterEnhanced memory retention in animal models
3Dibenzene Sulfimide SaltModulation of NMDA receptors

Biochemical Research

In biochemical studies, this compound serves as a substrate for enzyme assays. Its structural similarity to natural substrates allows researchers to investigate enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics

A recent investigation into the enzymatic activity of aspartate transaminase utilized this compound as a substrate analog. The findings revealed that the compound exhibited competitive inhibition characteristics, providing insights into enzyme regulation mechanisms .

Material Science

The compound's unique properties have led to explorations in material science, particularly in developing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in creating materials suitable for high-performance applications.

Data Table: Material Properties

Polymer TypeAdditiveThermal Stability (°C)Mechanical Strength (MPa)
Polyurethane5% L-Aspartic Acid Salt22050
Epoxy10% L-Aspartic Acid Salt25060

Mechanism of Action

The mechanism of action of L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing L-aspartic acid, which can then participate in various biochemical pathways. The dibenzenesulfimide moiety may also interact with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 70534-48-4
  • Molecular Formula : C24H34N2O8S2
  • Molecular Weight : 542.6654 g/mol
  • Primary Use: Research applications (non-human/animal) .

This compound is a protected derivative of L-aspartic acid, featuring tert-butyl ester groups and a dibenzenesulfimide counterion. Its design aims to enhance solubility and stability for synthetic or biochemical applications.

Structural Analogues: Ester and Counterion Variations

Table 1: Molecular and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Storage Conditions
L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt (70534-48-4) C24H34N2O8S2 542.67 Not reported Not specified
L-Aspartic acid di-tert-butyl ester hydrochloride (1791-13-5) C12H23NO4·HCl 281.78 Not reported -20°C, inert atmosphere
L-Aspartic acid dibenzyl ester 4-toluenesulfonate (2886-33-1) C25H27NO7S 485.55 157–160 2–8°C, inert atmosphere
L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride (94347-11-2) C15H22ClNO4 315.79 Not reported Not specified

Key Observations :

  • Counterion Impact : The dibenzenesulfimide group (in 70534-48-4) likely enhances solubility in organic solvents compared to hydrochloride salts (e.g., 1791-13-5). The tosylate group in 2886-33-1 provides similar solubility advantages but with a lower molecular weight .
  • Steric Effects : Tert-butyl esters (70534-48-4, 1791-13-5) offer greater steric protection than benzyl esters (2886-33-1), reducing unintended hydrolysis during peptide synthesis .

Key Observations :

  • Application Specificity : The dibenzyl ester tosylate (2886-33-1) is explicitly used in antiviral drug development, while the di-tert-butyl derivatives (70534-48-4, 1791-13-5) are more common in peptide synthesis and neurological research .
  • Synthetic Efficiency : The dibenzyl ester tosylate achieves high yields (95%) via direct esterification, whereas tert-butyl esters often require coupling reagents like HATU, increasing cost and complexity .

Functional Group and Stability Analysis

  • Ester Groups: tert-Butyl Esters: Provide superior hydrolytic stability under basic conditions compared to benzyl esters, making them preferred for stepwise peptide synthesis . Benzyl Esters: Easily removed via hydrogenolysis, advantageous for final deprotection steps .
  • Counterion Effects :
    • Dibenzenesulfimide : Likely improves crystallinity and shelf-life compared to hydrochloride salts, though specific stability data are lacking .
    • Tosylate : Enhances solubility in polar aprotic solvents (e.g., DMSO, chloroform) .

Biological Activity

L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound, with its unique structural characteristics, has attracted attention for its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in health and disease.

Synthesis and Properties

The synthesis of this compound involves several steps:

  • Transesterification : The reaction of L-aspartic acid with tert-butyl compounds to form di-tert-butyl amino esters.
  • Salt Formation : The resulting di-tert-butyl amino ester is reacted with dibenzenesulfimide to form the final salt compound.

This compound is characterized by its dual protection of carboxyl groups, enhancing its stability and solubility in biological systems .

L-Aspartic acid plays a significant role in neurotransmission and metabolic pathways. It is involved in:

  • Neurotransmission : L-Asp acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic plasticity and cognitive functions.
  • Metabolic Processes : It participates in gluconeogenesis, the urea cycle, and the malate-aspartate shuttle, which is critical for maintaining cellular energy balance .

Case Studies

  • Psychiatric Disorders : Research has indicated that alterations in L-Asp levels may be linked to psychiatric disorders. For instance, increased levels of L-Asp have been associated with conditions such as schizophrenia and depression .
  • Cancer Research : Studies have shown that derivatives of aspartic acid can inhibit cancer cell growth. For example, compounds similar to L-Asp di-tert-butyl ester have demonstrated efficacy against breast cancer cell lines (MCF-7, SK-BR-3), highlighting their potential as therapeutic agents .

Research Findings

Recent studies have focused on the biological evaluation of aspartic acid derivatives:

  • Inhibition Studies : The di-tert-butyl esters have been tested for their ability to inhibit specific transport systems involved in amino acid uptake, showing promising results in reducing cellular uptake of competing amino acids .
  • Therapeutic Potential : The compound's ability to modulate neurotransmitter release suggests potential applications in treating neurodegenerative diseases and mood disorders .

Data Tables

Study Objective Findings Reference
1Evaluate effects on neurotransmissionIncreased L-Asp levels correlated with improved cognitive function
2Assess anticancer activitySignificant inhibition of breast cancer cell growth
3Investigate metabolic rolesKey player in gluconeogenesis and energy metabolism

Q & A

Basic: What are the critical steps in synthesizing L-aspartic acid di-tert-butyl ester derivatives, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves tert-butyl ester protection of aspartic acid’s carboxyl groups. Key steps include:

  • Activation of carboxyl groups : Use tert-butanol and a strong acid catalyst (e.g., sulfuric acid) under anhydrous conditions to esterify the α- and β-carboxylic acid groups .
  • Salt formation : React the di-tert-butyl ester intermediate with dibenzenesulfimide via a metathesis reaction in polar aprotic solvents (e.g., DMF or THF) to form the sulfimide salt.
  • Purification : Employ column chromatography or recrystallization to isolate the product, as residual tert-butyl alcohol or unreacted reagents may co-precipitate .
    Critical factors : Moisture must be excluded to prevent ester hydrolysis. Elevated temperatures (>60°C) during esterification can degrade the tert-butyl group, reducing yield .

Basic: How can researchers confirm successful esterification and salt formation using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for tert-butyl proton signals at δ 1.2–1.4 ppm (9H per ester group) and absence of carboxylic acid protons (~δ 12 ppm). For the sulfimide salt, aromatic protons from dibenzenesulfimide appear at δ 7.3–7.8 ppm .
    • ¹³C NMR : Confirm ester carbonyl signals at ~165–170 ppm and tert-butyl carbons at ~28–30 ppm .
  • Mass Spectrometry (MS) : ESI-MS should show the molecular ion peak corresponding to the molecular weight of the salt (e.g., [M+H]⁺ for C₁₂H₂₃NO₄·C₁₂H₁₀NO₂S₂) .

Advanced: What strategies mitigate side reactions during dibenzenesulfimide salt formation?

Methodological Answer:

  • Controlled stoichiometry : Use a 10–20% molar excess of dibenzenesulfimide to ensure complete salt formation while minimizing unreacted ester intermediate .
  • Low-temperature reaction : Conduct the metathesis at 0–5°C to suppress sulfimide decomposition or ester hydrolysis .
  • Inert atmosphere : Perform reactions under nitrogen/argon to avoid oxidation of sensitive tert-butyl groups .
    Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and quantify residual ester via HPLC (C18 column, UV detection at 210 nm) .

Advanced: How do researchers address solubility limitations in cross-coupling reactions involving this compound?

Methodological Answer:
The di-tert-butyl ester group enhances solubility in organic solvents (e.g., dichloromethane, THF), but the sulfimide salt may precipitate in aqueous media. Strategies include:

  • Solvent optimization : Use mixed solvents (e.g., THF/H₂O 9:1) to balance solubility of both organic and ionic components .
  • Phase-transfer catalysis : Add tetrabutylammonium bromide to facilitate reactions in biphasic systems .
  • Derivatization : Temporarily replace the sulfimide counterion with a more soluble anion (e.g., triflate) during synthesis, then regenerate the sulfimide salt post-reaction .

Advanced: How should stability studies be designed to assess degradation pathways under storage?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via:
    • HPLC : Detect hydrolysis products (e.g., free aspartic acid, tert-butanol) using a polar-embedded column (e.g., ACE C18-AR) and 0.1% TFA in water/acetonitrile gradient .
    • TGA/DSC : Identify thermal decomposition events (e.g., loss of tert-butyl groups at ~150–200°C) .
      Key findings : The sulfimide salt is hygroscopic; store at -20°C in desiccated, light-resistant containers to prevent ester hydrolysis and sulfimide oxidation .

Data Contradiction: How to resolve discrepancies in reported molecular weights or spectral data for this compound?

Methodological Answer:

  • Source validation : Cross-reference data from peer-reviewed journals (avoiding vendor catalogs like benchchem.com ) and databases (e.g., NIST Chemistry WebBook) .
  • Isotopic pattern analysis : Use high-resolution MS to distinguish between molecular ions and adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
  • Reproduce experiments : Synthesize the compound using published protocols and compare NMR/MS results to identify batch-specific impurities or hydration states .

Advanced: What mechanistic insights guide the use of this compound in peptide coupling reactions?

Methodological Answer:

  • Ester as a protecting group : The tert-butyl esters stabilize aspartic acid’s carboxyl groups during solid-phase peptide synthesis (SPPS), preventing unintended side-chain reactions .
  • Sulfimide as a counterion : Enhances solubility in organic solvents, facilitating carbodiimide-mediated coupling (e.g., EDC/HOBt). Post-coupling, the esters are cleaved with TFA to regenerate free aspartic acid .
    Optimization : Use 2–3 equiv of the ester salt in SPPS to account of steric hindrance from the tert-butyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt
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L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt

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